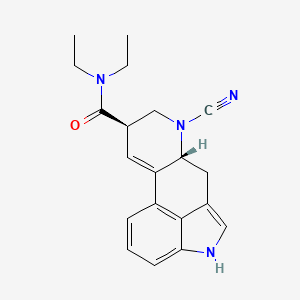
N-Cyanonor-LSD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyanonor-LSD, also known as N6-Cyano-N6-demethyl-LSD, is a chemical compound with the molecular formula C20H22N4O and a molecular weight of 334.41 g/mol . It is a derivative of lysergic acid diethylamide (LSD) and is primarily used in neurological research due to its interactions with dopamine receptors .
准备方法
The synthesis of N-Cyanonor-LSD involves several steps, starting from lysergic acid. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using neat methods, solvent-free reactions, or fusion techniques . Industrial production methods may involve more scalable and economical approaches, but specific details are often proprietary.
化学反应分析
N-Cyanonor-LSD undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another.
科学研究应用
N-Cyanonor-LSD is used extensively in scientific research, particularly in the fields of neurology and psychiatry. It is studied for its potential effects on dopamine receptors, which are implicated in various neurological disorders such as Parkinson’s disease, schizophrenia, and depression . Additionally, it is used in the study of neurotransmission and the development of new therapeutic agents for neurological conditions .
作用机制
The mechanism of action of N-Cyanonor-LSD involves its interaction with serotonin and dopamine receptors in the brain. It acts as an agonist at the 5-HT2A receptor, which is known to play a role in the modulation of mood, perception, and cognition . This interaction leads to altered neurotransmitter release and changes in brain connectivity, which are being studied for their potential therapeutic effects .
相似化合物的比较
N-Cyanonor-LSD is similar to other lysergic acid derivatives, such as lysergic acid diethylamide (LSD) and 1P-LSD. it is unique in its specific interactions with dopamine receptors and its potential therapeutic applications in neurological research . Other similar compounds include:
Lysergic acid diethylamide (LSD): Known for its hallucinogenic properties and studied for its potential therapeutic effects in psychiatry.
1P-LSD: A prodrug of LSD, which means it is metabolized into LSD in the body and has similar effects.
属性
分子式 |
C20H22N4O |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(6aR,9R)-7-cyano-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1 |
InChI 键 |
PRJLFXBNAZPHEJ-RDTXWAMCSA-N |
手性 SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |
规范 SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


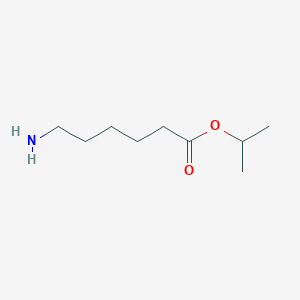

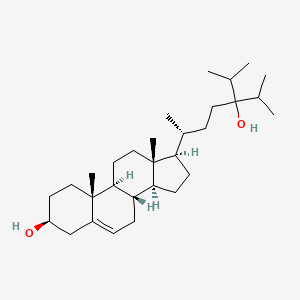
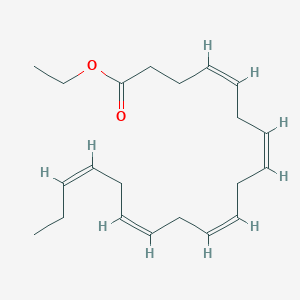
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
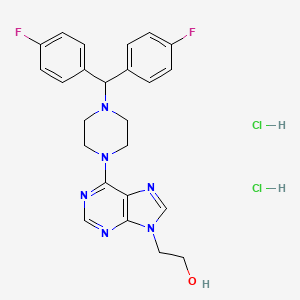
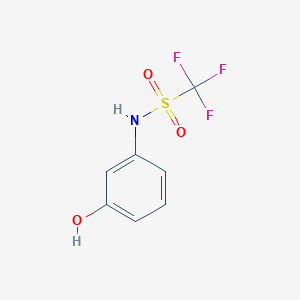
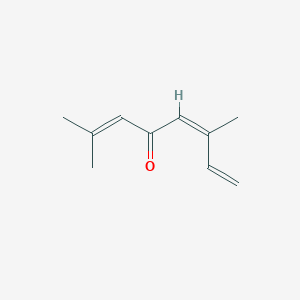

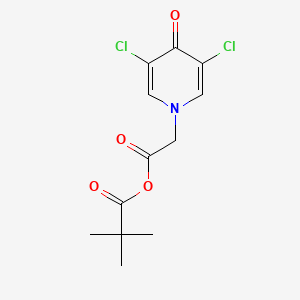
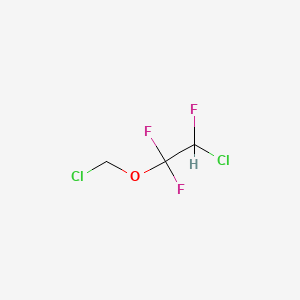
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
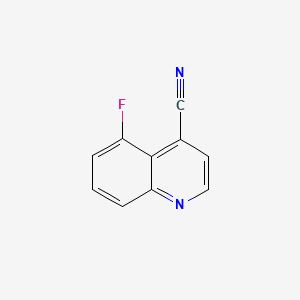
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)
